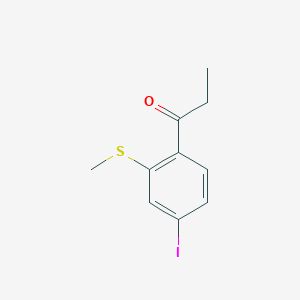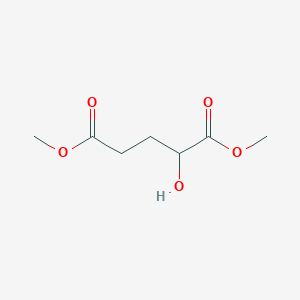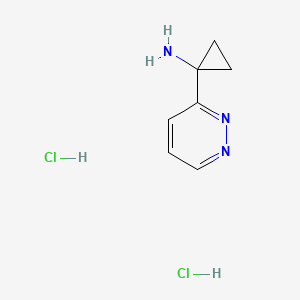
1-(Pyridazin-3-yl)cyclopropanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
The synthesis of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves several steps. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Cycloaddition: This reaction involves the addition of a compound to a double or triple bond, forming a ring structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL involves its interaction with specific molecular targets. For instance, it can inhibit calcium ion influx, which is essential for the activation of platelet aggregation . This inhibition can lead to various therapeutic effects, such as reducing blood pressure and preventing blood clots. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .
Comparación Con Compuestos Similares
1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrazolopyridine: Exhibits adenosine receptor antagonist activity and phosphodiesterase inhibitory activity.
Dihydropyridazinone: Demonstrates enhanced potency due to its ability to inhibit calcium ion influx.
The uniqueness of 1-(PYRIDAZIN-3-YL)CYCLOPROPAN-1-AMINE 2HCL lies in its specific structure, which allows for diverse interactions and applications in various scientific fields.
Propiedades
Fórmula molecular |
C7H11Cl2N3 |
|---|---|
Peso molecular |
208.09 g/mol |
Nombre IUPAC |
1-pyridazin-3-ylcyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-7(3-4-7)6-2-1-5-9-10-6;;/h1-2,5H,3-4,8H2;2*1H |
Clave InChI |
NFQGUEWDJGIPCF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NN=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,4-b]pyridine-5,7-diamine](/img/structure/B14041949.png)
![(7aS)-2-ethyl-5,5,7a-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B14041956.png)
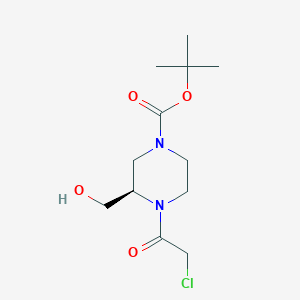
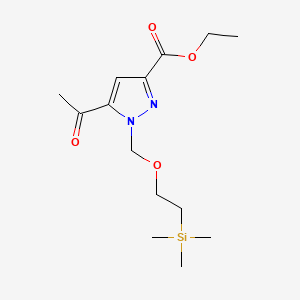
![7-Chloro-3-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B14041986.png)

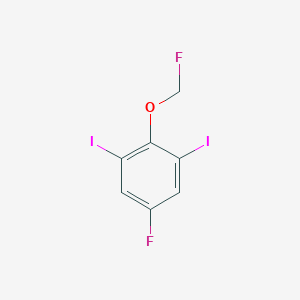
![5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
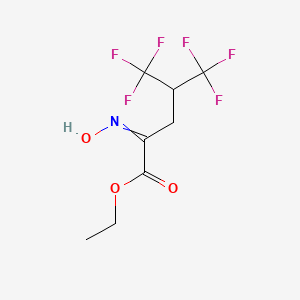
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
